2-Methyl-1-butene, also known as isopentene, is a five-carbon alkene (hydrocarbon with a double bond) with the chemical formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. It is found naturally in various plant species, including truffles (Tuber borchii) and juniper (Juniperus monticola) [].
Due to the presence of the double bond, 2-methyl-1-butene is a reactive molecule. It readily undergoes addition reactions, where other molecules add across the double bond. This makes it a valuable starting material for the synthesis of various organic compounds [].
-Methyl-1-butene is a versatile building block in organic synthesis due to its reactivity and the presence of the double bond. It is used as a starting material for the production of various chemicals, including:
2-Methyl-1-butene can be used as a co-monomer in the production of various polymers. The incorporation of the double bond into the polymer chain can modify its properties, such as increasing its flexibility or crosslinking capabilities [].
2-Methyl-1-butene is used as a model substrate in research on the development of new catalysts for various chemical reactions, including hydrogenation (addition of hydrogen) and hydroformylation (addition of carbon monoxide and hydrogen) [, ].
2-Methyl-1-butene is an unsaturated hydrocarbon classified as an alkene with the molecular formula and a molecular weight of 70.13 g/mol. It is a colorless liquid that possesses a disagreeable odor and is characterized by its high volatility and flammability. The compound has a boiling point of approximately 31 °C and a melting point of -137 °C, making it a gas at room temperature under standard atmospheric conditions. It is insoluble in water but soluble in organic solvents such as ether, ethanol, and benzene .
In plant physiology, 2-methyl-1-butene serves as a precursor for the biosynthesis of isoprenoids, a vast class of naturally occurring molecules with diverse functions. These include hormones, pigments, and essential oils []. 2-Methyl-1-butene is converted to isopentenyl pyrophosphate (IPP), a key intermediate in the isoprenoid pathway [].
2-Methyl-1-butene can be synthesized through several methods:
Research on interaction studies involving 2-methyl-1-butene primarily focuses on its reactivity with other chemicals rather than biological interactions. Studies have indicated that it can undergo dimerization and trimerization reactions when catalyzed by acidic resins or other catalysts. These reactions can lead to the formation of larger hydrocarbons, which have implications for industrial applications in fuel production and chemical synthesis .
Several compounds share structural similarities with 2-methyl-1-butene. Notable examples include:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
1-Pentene | C5H10 | Linear structure without branching |
3-Methyl-1-butene | C5H10 | Methyl group at position three |
2-Methyl-2-butene | C5H10 | Double bond at position two with branching |
Isobutylene (Isobutene) | C4H8 | One less carbon, branched structure |
Uniqueness of 2-Methyl-1-butene:
2-Methyl-1-butene is unique due to its specific positioning of the double bond and branching methyl group, which influences its reactivity patterns compared to linear alkenes like 1-pentene. Its ability to undergo specific polymerization reactions makes it valuable for industrial applications not typically associated with more linear hydrocarbons .
Flammable;Irritant